molecular formula C10H9F3O3 B2752119 3-(Trifluoromethoxy)phenylacetic acid methyl ester CAS No. 863679-43-0

3-(Trifluoromethoxy)phenylacetic acid methyl ester

Cat. No.: B2752119
CAS No.: 863679-43-0
M. Wt: 234.174
InChI Key: OINCZNUCGWDCGS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenylacetic acid methyl ester is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)phenylacetic acid methyl ester typically involves the esterification of 3-(Trifluoromethoxy)phenylacetic acid. One common method is the reaction of 3-(Trifluoromethoxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)phenylacetic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid methyl ester involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxy)phenylacetic acid methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials .

Properties

IUPAC Name

methyl 2-[3-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINCZNUCGWDCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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